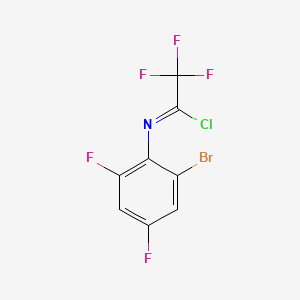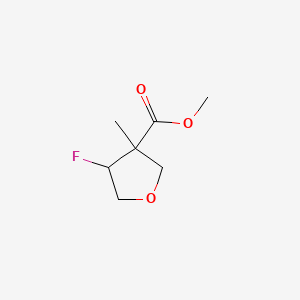
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H11FO3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a fluorine atom, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate typically involves the fluorination of a suitable precursor, such as Methyl 3-methyltetrahydrofuran-3-carboxylate. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-fluoro-3-methyltetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 4-fluoro-3-methyltetrahydrofuran-3-methanol.
Substitution: Formation of 4-aminomethyl-3-methyltetrahydrofuran-3-carboxylate or 4-thiomethyl-3-methyltetrahydrofuran-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetrahydrofuran-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 4-chloro-3-methyltetrahydrofuran-3-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
Methyl 4-bromo-3-methyltetrahydrofuran-3-carboxylate: Contains a bromine atom, leading to different reactivity patterns compared to the fluorinated compound.
Uniqueness
Methyl 4-fluoro-3-methyltetrahydrofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
methyl 4-fluoro-3-methyloxolane-3-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-7(6(9)10-2)4-11-3-5(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
JKUFZOSEJKHFAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC1F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
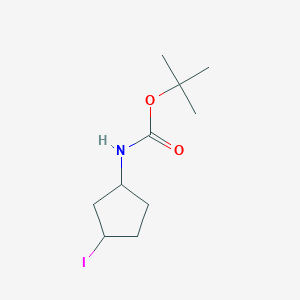
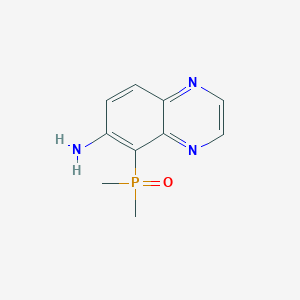
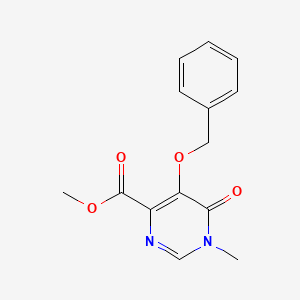





![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
